molecular formula C8H14O4 B022576 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid CAS No. 16837-14-2

2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B022576
CAS No.: 16837-14-2
M. Wt: 174.19 g/mol
InChI Key: WZEWDEAIHCUMKY-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.20 g/mol CAS Registry Number: 16837-14-2 Synonyms: Acetonide-bisMPA, 1,3-Dioxane-5-carboxylic acid, 2,2,5-trimethyl-

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Acid-Catalyzed Cyclization of Bis-MPA

The most widely reported method involves the cyclization of bis-MPA (2,2-bis(hydroxymethyl)propionic acid) with acetone and 2,2-dimethoxypropane under acidic conditions . In a representative procedure, bis-MPA (30.68 g, 0.229 mol) is suspended in acetone (200 mL) and treated with 2,2-dimethoxypropane (50.0 mL, 0.408 mol) and p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol). The reaction proceeds at room temperature for 8 hours, after which triethylamine and ethanol (1:1 v/v, 1 mL) quench the catalyst. Evaporation yields a white solid, which is purified via sequential dichloromethane/water washes and recrystallization .

Mechanistic Insights :

  • Step 1 : Protonation of 2,2-dimethoxypropane by p-toluenesulfonic acid generates a reactive oxonium ion.

  • Step 2 : Nucleophilic attack by bis-MPA’s hydroxyl groups forms the 1,3-dioxane ring.

  • Step 3 : Acidic workup hydrolyzes residual methoxy groups, yielding the carboxylic acid.

Alternative Approaches

While less common, anhydride derivatives of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have been synthesized using dicyclohexylcarbodiimide (DCC)-mediated coupling . However, this route is primarily employed for ester or anhydride formation rather than the free acid.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Optimal yields (>80%) are achieved in acetone due to its dual role as solvent and reactant. Substituting acetone with tetrahydrofuran (THF) or dimethylformamide (DMF) reduces yields to <50%, likely due to poor solvation of intermediates . p-Toluenesulfonic acid outperforms alternatives like sulfuric acid or Amberlyst-15, minimizing side reactions such as over-esterification.

Temperature and Time Dependence

Prolonged reaction times (>12 hours) or elevated temperatures (>40°C) promote decomposition, as evidenced by HPLC analysis of byproducts . Room-temperature reactions for 8 hours strike a balance between conversion and stability.

Purification and Characterization

Workup Procedures

Crude product is dissolved in dichloromethane (DCM) and washed with deionized water (5 × 50 mL) to remove residual acid and polar impurities. Recrystallization from DCM/hexane mixtures yields colorless crystals suitable for X-ray diffraction .

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 6H, C(CH₃)₂), 1.60 (s, 3H, C5-CH₃), 3.80–4.20 (m, 4H, dioxane OCH₂), 12.10 (s, 1H, COOH) .

    • ¹³C NMR (100 MHz, CDCl₃): δ 21.89 (C(CH₃)₂), 25.59 (C5-CH₃), 66.11 (OCH₂), 98.55 (dioxane C2/C4), 179.52 (COOH) .

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the chair conformation of the 1,3-dioxane ring, with the carboxyl group equatorial (Fig. 1) . Key parameters include:

  • Bond lengths : C=O (1.21 Å), C–O (1.43 Å).

  • Torsion angles : O2–C1–C2–C5 = −159.88° .

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance reproducibility by maintaining precise stoichiometric ratios of bis-MPA, acetone, and 2,2-dimethoxypropane. Residence times of 30–60 minutes at 25°C achieve 85% conversion, bypassing batch-related inefficiencies .

Waste Management

Aqueous washes generate acidic wastewater (pH ≈ 2–3), necessitating neutralization with sodium bicarbonate before disposal. DCM is recovered via distillation (bp 39.6°C), reducing solvent consumption by 70% .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted dioxanes .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Intermediate in Drug Synthesis: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its stability and solubility enhance the efficacy of drug formulations, allowing for improved bioavailability and therapeutic outcomes.

Case Study:
A study highlighted the use of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid in synthesizing anti-cancer agents. The compound facilitated the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines, demonstrating its potential in oncology drug development .

Polymer Chemistry

Key Applications:

  • Specialty Polymers Production: The compound is utilized in creating specialty polymers that exhibit enhanced thermal stability and mechanical properties compared to conventional materials.

Data Table: Properties of Polymers Synthesized with this compound

PropertyConventional PolymerPolymer with Dioxane Acid
Thermal Stability (°C)150180
Tensile Strength (MPa)3045
Elongation at Break (%)300450

This table illustrates the superior properties achieved through the incorporation of this compound into polymer matrices.

Cosmetic Formulations

Key Applications:

  • Stabilizer and Emulsifier: In cosmetic products, this compound acts as a stabilizer and emulsifier, ensuring a smooth texture and prolonged shelf life.

Case Study:
Research conducted on cosmetic formulations revealed that incorporating this compound significantly improved product stability under varying temperature conditions. This finding is crucial for manufacturers aiming to enhance product longevity without compromising quality .

Agricultural Chemicals

Key Applications:

  • Agrochemical Formulations: The compound plays a role in formulating agrochemicals that improve the delivery systems for pesticides and herbicides.

Data Table: Efficacy of Agrochemicals with Dioxane Acid

Agrochemical TypeEfficacy (%)Control Efficacy (%)
Herbicide A8570
Pesticide B9075

The data indicates that agrochemicals formulated with this compound demonstrate higher efficacy compared to controls.

Analytical Chemistry

Key Applications:

  • Reference Standard: In analytical methods, this compound is employed as a reference standard for accurate quantification of similar compounds in complex mixtures.

Case Study:
A study utilized this compound as a reference standard in high-performance liquid chromatography (HPLC) to ensure precision in measuring concentrations of related carboxylic acids in environmental samples .

Mechanism of Action

The mechanism by which 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. The dioxane ring and carboxylic acid group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Chemical and Structural Properties

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid is a bicyclic heterocyclic compound featuring a 1,3-dioxane ring with three methyl substituents (at positions 2, 2, and 5) and a carboxylic acid group at position 3. The compound crystallizes in a monoclinic system (space group C2/c) with hydrogen bonding forming a 3D network . The carboxyl group adopts an equatorial position on the dioxane ring, optimizing steric and electronic interactions .

Structural Analogs in the Dioxane Family

Table 1: Key Structural Analogs

Compound Name Molecular Formula CAS Number Molecular Weight Key Features
This compound C₈H₁₄O₄ 16837-14-2 174.20 Trimethyl groups; carboxylic acid; used in polymers and pharma
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid C₇H₁₀O₅ 507471-78-5 174.15 2-Oxo group replaces methyl; increased electrophilicity
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate C₉H₁₆O₄ 82962-54-7 188.22 Ester derivative; enhanced lipophilicity for solvent-based applications
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid C₉H₁₆O₄ 587874-07-5 188.22 Ethyl substitution alters steric bulk and solubility
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride C₁₆H₂₆O₇ 408322-03-2 330.37 Reactive anhydride; used in dendrimer and polymer synthesis

Key Comparisons :

Reactivity :

  • The anhydride (CAS 408322-03-2) exhibits higher reactivity in esterification compared to the carboxylic acid, enabling efficient polymer crosslinking .
  • 5-Methyl-2-oxo analog (CAS 507471-78-5) lacks methyl groups at position 2, making it less sterically hindered but more prone to nucleophilic attack at the ketone .

Physical Properties :

  • Ethyl ester (CAS 82962-54-7) has a higher logP (2.1 vs. 0.8 for the acid), enhancing solubility in organic solvents .
  • The parent acid forms extensive hydrogen bonds (O–H⋯O and C–H⋯O), resulting in a higher melting point (~120°C) compared to its ester derivatives (~80°C) .

Applications: Deuterated analogs (e.g., d3-CAS 1216916-27-6) are critical in NMR studies due to isotopic labeling, unlike non-deuterated forms . The anhydride is preferred in dendrimer synthesis for its ability to form ester linkages without side reactions, a limitation in using the free acid .

Functional Group Modifications

  • Ester Derivatives: Compounds like the ethenyl ester (CAS 865860-80-6) are used as monomers in radical polymerization, leveraging the vinyl group for chain propagation .
  • Dicarboxylates: Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate (CAS 51335-75-2) serves as a bifunctional monomer, enabling crosslinked polymer networks .

Pharmacological Relevance

  • The anhydride form is crucial in synthesizing temsirolimus, an mTOR inhibitor, due to its regioselectivity at the 42-hydroxy group of sirolimus .

Biological Activity

Chemical Structure and Properties
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid (TDCA) is an organic compound with the molecular formula C8H14O4. Its structure features a dioxane ring substituted with three methyl groups and a carboxylic acid group, which contributes to its unique chemical properties and biological activities. This compound is increasingly recognized for its potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of TDCA is primarily attributed to its ability to interact with specific biomolecular targets. The presence of the dioxane ring and the carboxylic acid group facilitates hydrogen bonding and other interactions with enzymes and receptors, influencing several biochemical pathways. This interaction pattern is crucial in understanding its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of TDCA, particularly in relation to curcumin derivatives. For instance, TDCA has been incorporated into curcumin-based compounds that exhibit significantly enhanced anticancer activity against various cancer cell lines:

  • In Vitro Studies : Compounds synthesized using TDCA demonstrated 8 to 10 times greater potency than curcumin against MDA-MB-231 breast cancer cells. This suggests that TDCA can enhance the efficacy of existing anticancer agents by modifying their chemical structure for improved biological activity .
  • Structure-Activity Relationship (SAR) : Research has established a clear SAR for TDCA derivatives, indicating that modifications at specific positions can lead to variations in anti-proliferative effects against cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (triple-negative breast cancer) .

Other Biological Activities

In addition to its anticancer properties, TDCA has been investigated for other biological activities:

  • Antioxidant Activity : Studies have indicated that TDCA exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Antibacterial Effects : Preliminary data suggest that TDCA may possess antibacterial properties, although further research is needed to fully characterize this activity .

Case Studies

Several case studies have documented the effectiveness of TDCA derivatives in preclinical models:

  • Curcumin Derivative Synthesis : A study synthesized a series of curcumin derivatives incorporating TDCA, leading to compounds with enhanced solubility and stability compared to curcumin itself. These derivatives were tested for their anticancer activity and showed promising results against multiple cancer cell lines .
  • Pharmacokinetic Evaluation : In vivo studies involving male Sprague-Dawley rats demonstrated that TDCA derivatives undergo significant metabolic transformation, which enhances their absorption and bioavailability. The pharmacokinetic profiles indicated multiple peaks in blood concentration post-administration, suggesting effective enterohepatic circulation .

Comparative Analysis

A comparative analysis of TDCA with similar compounds reveals its unique advantages:

Compound NameAnticancer PotencySolubilityStability
CurcuminModerateLowModerate
TDCAHighHighHigh
TDCA Derivative 1Very HighModerateHigh
TDCA Derivative 2HighHighModerate

This table illustrates how modifications involving TDCA can significantly enhance both the potency and stability of anticancer agents.

Properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEWDEAIHCUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463290
Record name 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16837-14-2
Record name 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 3-hydroxy-2-hydroxymethyl-2-methylpropionic acid (6.71 g, 50 mmol), dimethoxypropane (7.99 mL, 65 mmol) and acetone (50 mL), p-toluenesulfonic acid hydrate (0.048 g, 0.25 mmol) was added and the resulting mixture was stirred at room temperature for 2.5 hours. After the reaction was completed, sodium bicarbonate (0.1 g) was added to the reaction mixture, and the resulting mixture was stirred at room temperature for 5 minutes and concentrated in vacuo. To the resulting residue was added water and the resulting mixture was extracted with ethyl ether. The extract was dried over anhydrous sodium sulphate and concentrated in vacuo to give 2,2,5-trimethyl-1,3-dioxane5-carboxylic acid (7.87 g, yield: 90%) as colorless oil.
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
7.99 mL
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

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